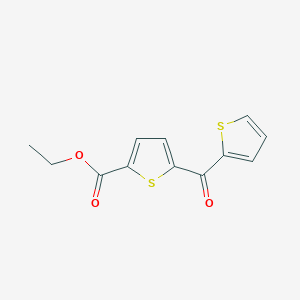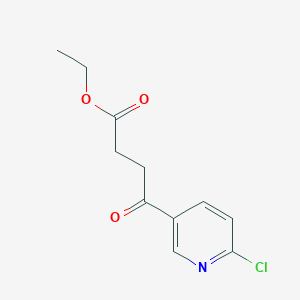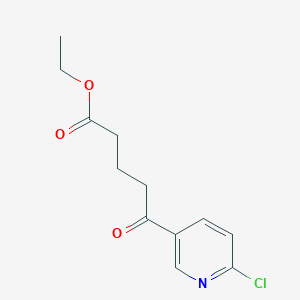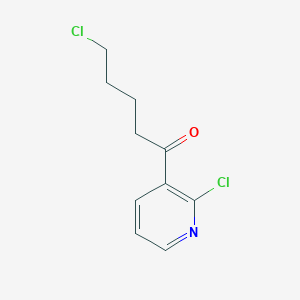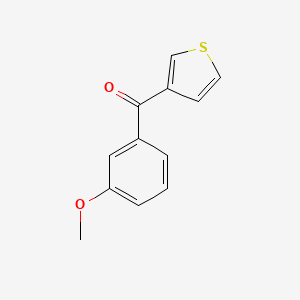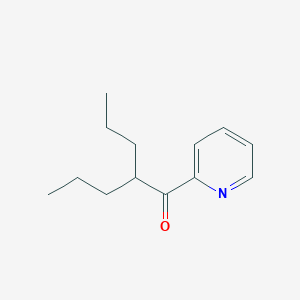
1-Propylbutyl 2-pyridyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-pyridyl ketones, such as 1-Propylbutyl 2-pyridyl ketone, involves the reaction of 2-lithiopyridine with commercially available esters . This method is practical and rapid, providing a good yield in a short reaction time . It has been applied to the synthesis of various 2-pyridyl ketones .Molecular Structure Analysis
The molecular structure of 1-Propylbutyl 2-pyridyl ketone is characterized by a pyridyl group attached to a ketone . The pyridyl group can coordinate with metal ions, forming complexes .Chemical Reactions Analysis
The chemical reactions involving 1-Propylbutyl 2-pyridyl ketone are primarily its interactions with metal ions . It forms complexes with Co (II), Ni (II), Zn (II), and Cd (II) nitrates and perchlorates .Applications De Recherche Scientifique
Precursor for Chiral 2-Pyridine Alky/Aryl Alcohols
“1-Propylbutyl 2-pyridyl ketone” is employed as a precursor for chiral 2-pyridine alky/aryl alcohols . These alcohols are important in the field of organic chemistry and are often used in the synthesis of various pharmaceuticals.
Precursor for 2-Aminoalkyl Pyridine Ligands
This compound is also used as a precursor for 2-aminoalkyl pyridine ligands . These ligands are used in asymmetric catalysis, a process that is crucial in the production of enantiomerically pure chemicals.
Synthesis of Bioactive Molecules
“1-Propylbutyl 2-pyridyl ketone” appears widely in bioactive molecules . Bioactive molecules have biological effects on living organisms, tissues or cells, and are important in the development of new drugs and therapies.
Synthesis of Natural Products
This compound is also used in the synthesis of natural products . Natural products play a critical role in drug discovery and have been the basis for many pharmaceuticals.
Synthesis of Pharmaceuticals
“1-Propylbutyl 2-pyridyl ketone” is an important building block for the production of pharmaceuticals . It is used in the synthesis of various drugs, including antitumor agents and COX-2 selective inhibitors.
Synthesis of Agrochemicals
This compound is also used in the synthesis of agrochemicals . Agrochemicals, such as pesticides and fertilizers, are essential in modern agriculture to enhance crop yield and quality.
Synthesis of Functional Materials
“1-Propylbutyl 2-pyridyl ketone” is used in the production of functional materials . Functional materials have properties that can be manipulated to make them suitable for specific applications, such as in the fields of electronics and energy storage.
Chelating Agent
“1-Propylbutyl 2-pyridyl ketone” is a chelating agent that can form complexes with metal ions. This property is useful in various fields, including analytical chemistry, environmental remediation, and medicine.
Mécanisme D'action
Safety and Hazards
The safety data sheet for a similar compound, Di(2-pyridyl) ketone, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use it only outdoors or in a well-ventilated area .
Orientations Futures
While specific future directions for 1-Propylbutyl 2-pyridyl ketone are not mentioned in the sources, the synthesis of metal complexes that mimic the functional properties of natural metalloproteins is a principal theme of bioinorganic chemistry . This suggests potential future research directions in this area.
Propriétés
IUPAC Name |
2-propyl-1-pyridin-2-ylpentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-3-7-11(8-4-2)13(15)12-9-5-6-10-14-12/h5-6,9-11H,3-4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBMSYIQSGZQYJS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)C1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641996 |
Source


|
| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propylbutyl 2-pyridyl ketone | |
CAS RN |
898779-72-1 |
Source


|
| Record name | 2-Propyl-1-(pyridin-2-yl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

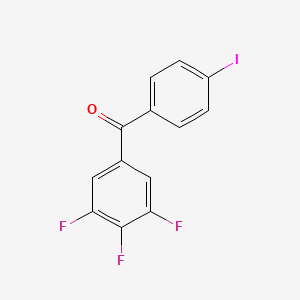
![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
